

Application Notes and Protocols: DSPE-PEG-SH MW 2000 in Cancer Therapy Research

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Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) in cancer therapy research. This versatile phospholipid-PEG conjugate is a critical component in the development of advanced drug delivery systems, offering improved pharmacokinetics, enhanced tumor targeting, and the potential for combination therapies.

Core Applications in Oncology Research

DSPE-PEG-SH MW 2000 is an amphiphilic polymer that readily self-assembles in aqueous solutions to form the outer layer of various nanoparticle formulations, including liposomes and micelles.[1] The polyethylene glycol (PEG) chain provides a hydrophilic "stealth" shield, which reduces clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the nanoparticles in the bloodstream.[2] This extended circulation increases the likelihood of nanoparticle accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][3]

The terminal sulfhydryl (-SH) group is a key functional feature of DSPE-PEG-SH MW 2000, allowing for the covalent conjugation of targeting ligands such as antibodies, peptides, or small molecules via maleimide chemistry.[4][5] This active targeting strategy enhances the specific delivery of therapeutic payloads to cancer cells that overexpress corresponding receptors, leading to improved efficacy and reduced off-target toxicity.[2][3]

Key Advantages of DSPE-PEG-SH MW 2000 in Drug Delivery:

- **Prolonged Circulation:** The PEGylated surface minimizes opsonization and clearance by the immune system.[6]
- **Passive Tumor Targeting:** The nanoparticle size and prolonged circulation facilitate accumulation in tumor tissues via the EPR effect.[3]
- **Active Targeting:** The terminal thiol group enables the attachment of targeting moieties for receptor-mediated uptake by cancer cells.[4][5]
- **Versatility:** It can be incorporated into various nanoparticle formulations for the delivery of a wide range of therapeutic agents, including small molecule drugs, peptides, and nucleic acids.[1]
- **Biocompatibility and Biodegradability:** DSPE-PEG conjugates are well-tolerated and can be safely metabolized and cleared from the body.[6]

Quantitative Data Summary

The following tables summarize key physicochemical and biological parameters of DSPE-PEG-based nanoparticles from various studies in cancer therapy research.

Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles

Formula tion	Drug	Particle Size (nm)	Polydis persity Index (PDI)	Zeta Potentia l (mV)	Drug Loading Content (%)	Encaps ulation Efficien cy (%)	Referen ce
DSPE- PEG200 0 Polymeri c Liposom es	Querceti n & TMZ	~120	< 0.2	Positive	Not Reported	Not Reported	[7]
Folate- Targeted DSPE- PEG Micelles	Doxorubi cin	15-25	0.15-0.25	-5 to -15	5-10	> 90	[2]
HER2- Targeted DSPE- PEG Liposom es	Paclitaxel	100-150	< 0.15	-10 to -20	2-5	> 85	[2]
DSPE- PEG200 0-DTPA Polymeri c Micelles	99mTc (imaging)	~10	Not Reported	-2.7 ± 1.1	Not Applicabl e	High	[8]

DSPE-PEG2000-0-Methotrexate Nanoparticles	Phenobarbital	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	[9]
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Table 2: In Vitro Cytotoxicity of DSPE-PEG Nanoparticles

Formulation	Cell Line	IC50 (μM) - Targeted	IC50 (μM) - Non-Targeted	IC50 (μM) - Free Drug	Reference
Folate-Targeted DSPE-PEG Micelles (Dox)	HeLa (FR+)	0.8	2.5	5.0	[2]
Folate-Targeted DSPE-PEG Micelles (Dox)	A549 (FR-)	3.2	3.5	4.8	[2]
HER2-Targeted DSPE-PEG Liposomes (PTX)	SK-BR-3 (HER2+)	0.05	0.5	1.2	[2]
HER2-Targeted DSPE-PEG Liposomes (PTX)	MDA-MB-231 (HER2-)	0.8	0.9	1.1	[2]

Table 3: In Vivo Antitumor Efficacy of DSPE-PEG Nanoparticles

Formulation	Animal Model	Tumor Volume Reduction (%) - Targeted	Tumor Volume Reduction (%) - Non-Targeted	Tumor Volume Reduction (%) - Free Drug	Reference
Folate-Targeted DSPE-PEG Micelles (Doxorubicin)	Nude mice (HeLa)	85	60	40	[2]
HER2-Targeted DSPE-PEG Liposomes (Paclitaxel)	Nude mice (SK-BR-3)	90	55	35	[2]
APTEDB-PEG2000/PE G1000 Liposomes (Doxorubicin)	U87MG xenograft	High	Moderate	Low	[10]

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-SH Coated Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating a hydrophobic drug, with a surface coating of DSPE-PEG-SH for future conjugation.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

- Cholesterol
- DSPE-PEG-SH MW 2000
- Hydrophobic drug (e.g., Doxorubicin)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator or extruder with polycarbonate membranes (100 nm)

Procedure:

- Lipid Film Formation:
 - Dissolve DPPC, cholesterol, and DSPE-PEG-SH (e.g., in a 55:40:5 molar ratio) and the hydrophobic drug in chloroform in a round-bottom flask.
 - Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
 - Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
- Size Reduction:
 - To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

- Purification:
 - Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.
- Characterization:
 - Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
 - Determine the encapsulation efficiency and drug loading content using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 2: Conjugation of a Targeting Peptide to DSPE-PEG-SH Liposomes

This protocol outlines the coupling of a maleimide-functionalized peptide to the surface of DSPE-PEG-SH coated liposomes.

Materials:

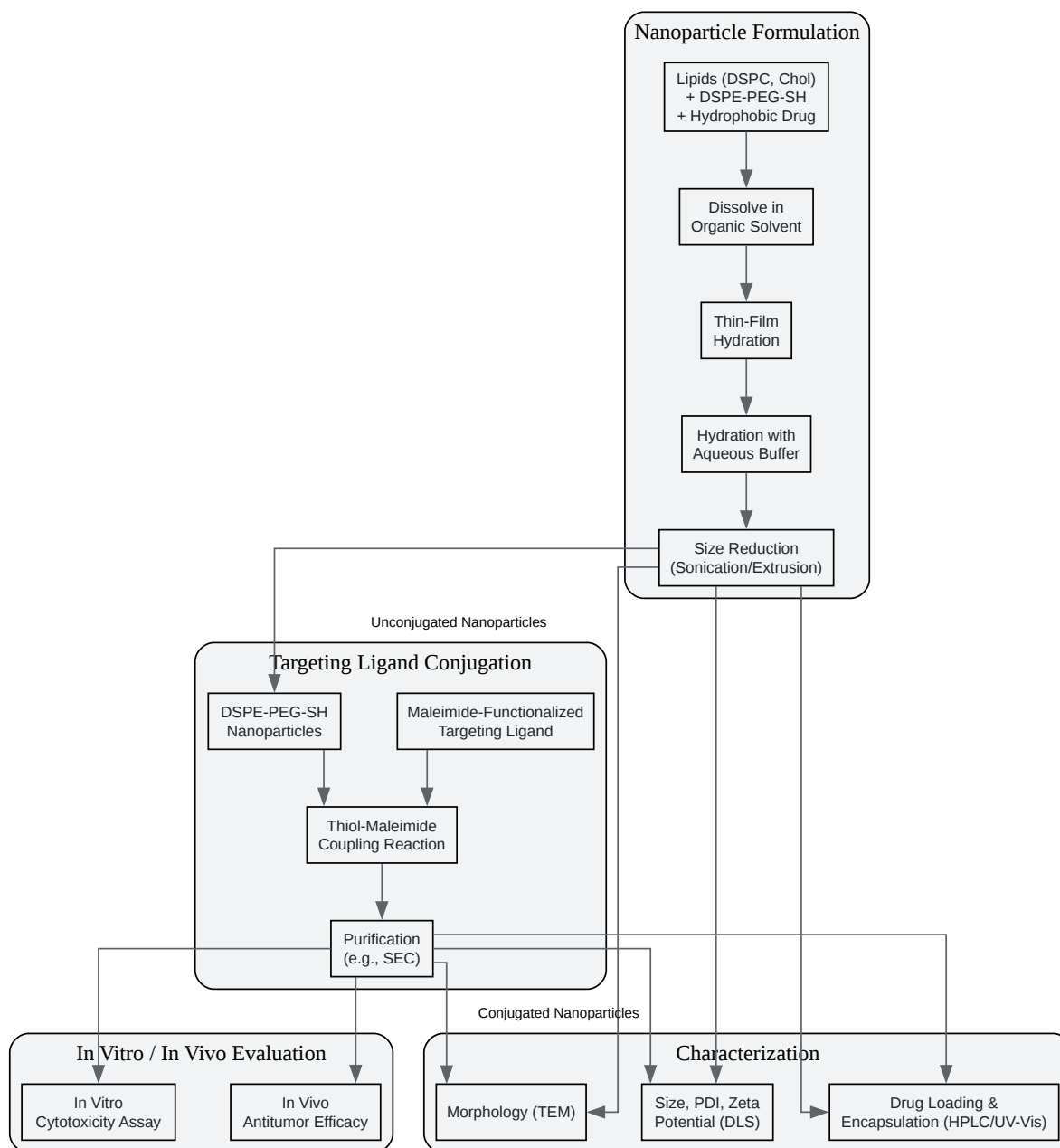
- DSPE-PEG-SH coated liposomes (from Protocol 1)
- Maleimide-functionalized targeting peptide (e.g., cRGD)
- Reaction buffer (e.g., HEPES buffer, pH 7.0)
- Sephadex G-25 column for purification

Procedure:

- Reaction Setup:
 - Disperse the DSPE-PEG-SH liposomes in the reaction buffer.
 - Dissolve the maleimide-functionalized peptide in the same buffer.
 - Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 1:1 SH to maleimide).

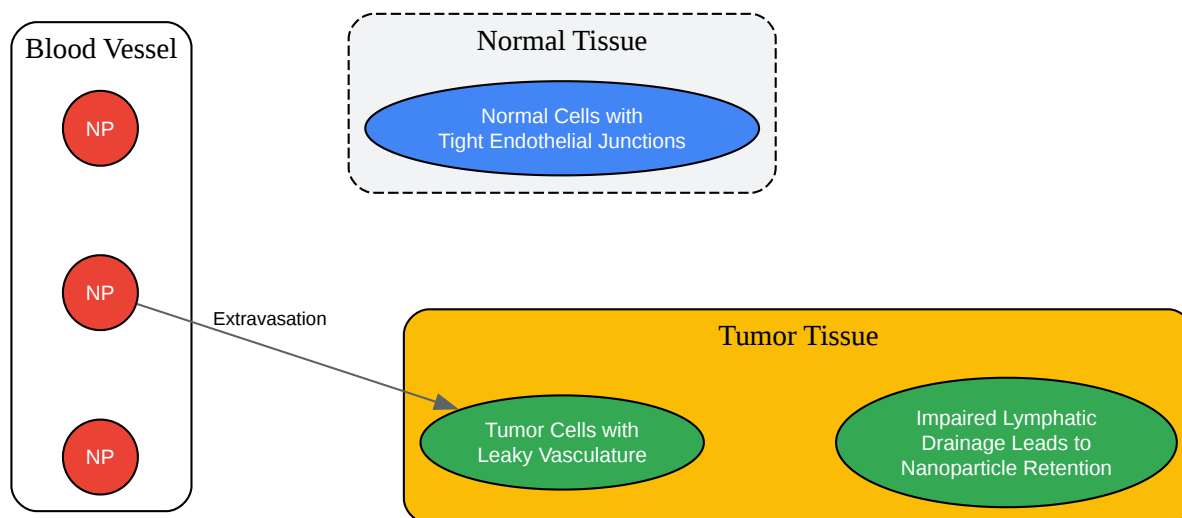
- Conjugation Reaction:
 - Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The thiol group on the liposome surface will react with the maleimide group on the peptide to form a stable thioether bond.
- Purification:
 - Remove the unreacted peptide by passing the reaction mixture through a Sephadex G-25 column, eluting with PBS. The larger liposomes will elute in the void volume, while the smaller, unconjugated peptide will be retained.
- Characterization:
 - Confirm the successful conjugation of the peptide by a suitable method, such as HPLC, mass spectrometry, or a functional assay (e.g., cell binding).
 - Re-characterize the particle size, PDI, and zeta potential of the conjugated liposomes.

Visualizations



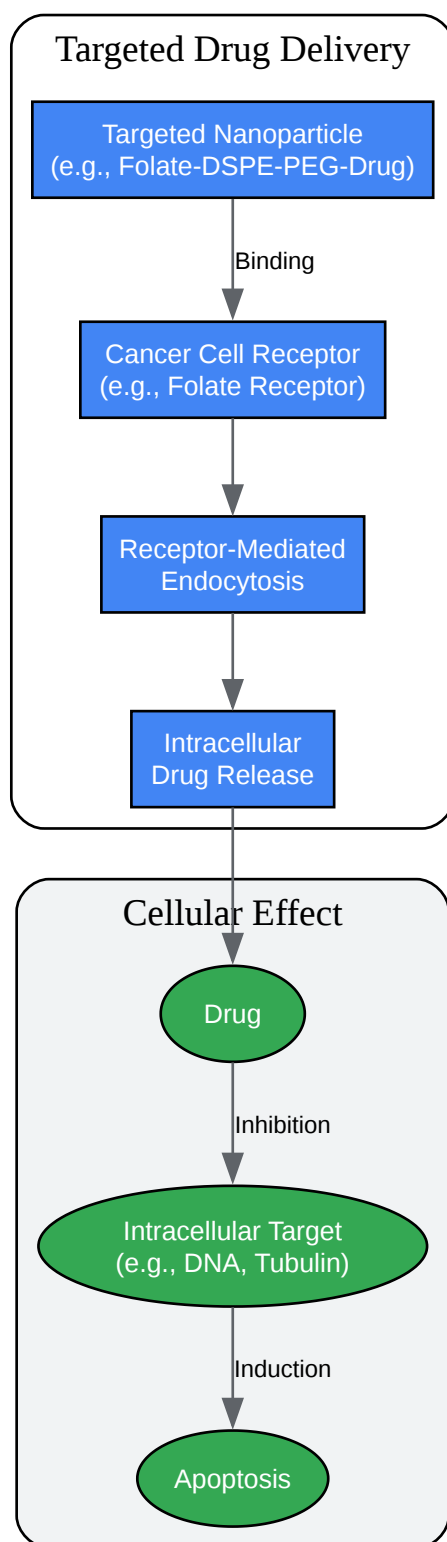
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Caption: Workflow for formulation and evaluation of targeted nanoparticles.



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Caption: Enhanced Permeability and Retention (EPR) effect in tumors.



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Caption: General signaling pathway for targeted drug delivery and action.

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